PROTAC CRBN ligand-2
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Overview
Description
PROTAC CRBN ligand-2 is a proteolysis targeting chimera (PROTAC) compound that targets the cereblon (CRBN) E3 ubiquitin ligase. This compound is designed to induce the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system. This compound has shown potential in altering levels of mitochondrial proteins, notably complexes I and IV .
Preparation Methods
The synthesis of PROTAC CRBN ligand-2 involves the coupling of a cereblon-binding ligand with a target protein ligand through a linker. One method involves the use of sulfonyl exchange chemistry to design binders that covalently engage histidine 353 in cereblon . Another approach utilizes ruthenium-catalyzed late-stage C-H amidation to access fully elaborated heterobifunctional compounds . Industrial production methods typically involve large-scale synthesis using these established synthetic routes.
Chemical Reactions Analysis
PROTAC CRBN ligand-2 undergoes various chemical reactions, including:
Covalent binding: The compound can covalently label cereblon in vitro, enhancing degradation efficiencies.
Amidation: Ruthenium-catalyzed C-H amidation is used in the late-stage synthesis of heterobifunctional molecules. Common reagents and conditions include the use of fluorosulfate warheads and dioxazolone reagents. Major products formed from these reactions include the covalently bound cereblon ligands and the degraded target proteins.
Scientific Research Applications
PROTAC CRBN ligand-2 has a wide range of scientific research applications:
Chemistry: Used as a tool for target identification and validation in chemical biology.
Biology: Employed in studying protein degradation pathways and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in cancer therapy by degrading proteins involved in tumorigenesis.
Industry: Utilized in the development of next-generation protein degraders and therapeutic agents.
Mechanism of Action
PROTAC CRBN ligand-2 exerts its effects by recruiting the cereblon E3 ubiquitin ligase to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome . The binding of thalidomide derivatives to cereblon induces the recruitment of non-native substrates to the CRL4 cereblon complex, leading to their degradation .
Comparison with Similar Compounds
PROTAC CRBN ligand-2 is unique in its ability to covalently bind cereblon, enhancing degradation efficiencies compared to reversible binders . Similar compounds include:
CRBN×venetoclax series PROTACs: Targeting BCL-2 and Mcl-1 proteins.
Fluorosulfate PROTAC FS-ARV-825: Covalently labels cereblon and degrades BRD4.
Homo-PROTAC CM11: Targets von Hippel-Lindau E3 ligase.
This compound stands out due to its covalent binding mechanism, which provides enhanced pharmacodynamics and degradation efficiencies.
Properties
Molecular Formula |
C33H30N8O8 |
---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
N-[4-[2-[4-[[[amino-(diaminomethylideneamino)methylidene]amino]methyl]phenyl]ethynyl]phenyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;formic acid |
InChI |
InChI=1S/C32H28N8O6.CH2O2/c33-31(34)39-32(35)36-16-20-8-6-18(7-9-20)4-5-19-10-12-21(13-11-19)37-26(42)17-46-24-3-1-2-22-27(24)30(45)40(29(22)44)23-14-15-25(41)38-28(23)43;2-1-3/h1-3,6-13,23H,14-17H2,(H,37,42)(H,38,41,43)(H6,33,34,35,36,39);1H,(H,2,3) |
InChI Key |
ADKLSWLPJSUEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NC4=CC=C(C=C4)C#CC5=CC=C(C=C5)CN=C(N)N=C(N)N.C(=O)O |
Origin of Product |
United States |
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